1-isocyanopentane

Description

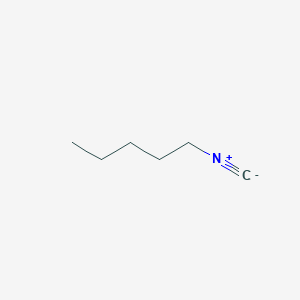

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBMHTYZLUXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373423 | |

| Record name | 1-Pentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18971-59-0 | |

| Record name | 1-Pentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isocyanopentane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of 1-isocyanopentane. The information is presented to support research, scientific discovery, and advancements in drug development. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key reactions are provided.

Core Chemical Properties of this compound

This compound, also known as n-pentyl isocyanide, is an organic compound with the chemical formula C6H11N.[1][2] It belongs to the isocyanide family, characterized by the functional group -N≡C. This section summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C6H11N | [1][2] |

| Molecular Weight | 97.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCC[N+]#[C-] | [1] |

| CAS Number | 18971-59-0 | [3] |

| Boiling Point | 156 °C | [3] |

| Melting Point | -51 °C | [3] |

| Density | 0.772 g/mL at 25 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [5] |

| Appearance | Colorless liquid with a highly unpleasant odor. | [4][5] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the isocyanide functional group, which can act as both a nucleophile and an electrophile.[6] This dual reactivity makes it a versatile reagent in organic synthesis.

Hydrolysis

Alkyl isocyanides, such as this compound, are stable in basic conditions but readily undergo hydrolysis in the presence of dilute mineral acids.[5][6][7] The reaction yields a primary amine (pentylamine) and formic acid.[7][8][9] The carbon atom in the isocyanide group is negatively charged, which repels nucleophiles like the hydroxide ion (OH-), explaining its stability in basic media.[10]

Caption: Acid-catalyzed hydrolysis of this compound.

Reduction

This compound can be reduced to a secondary amine, specifically N-methylpentylamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (with Pt or Ni) or with lithium aluminum hydride (LiAlH4).[5][9]

Isomerization

Upon heating to high temperatures (around 250 °C), this compound can isomerize to the more stable pentyl cyanide (hexanenitrile).[5][8]

Addition Reactions

The unshared pair of electrons on the carbon atom of the isocyanide group allows this compound to participate in addition reactions with various reagents, including halogens, sulfur, and oxygen (often from ozone or mercuric oxide).[5][8][9]

Multicomponent Reactions

This compound is a valuable reactant in isocyanide-based multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.

-

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[11][12][13][14][15]

-

Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, yielding a bis-amide.[16][17][18][19]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound.

Synthesis of this compound via the Carbylamine Reaction

This method involves the reaction of a primary amine with chloroform and a strong base.[5][6]

Materials:

-

Pentylamine

-

Chloroform

-

Potassium hydroxide (or sodium hydroxide)

-

Ethanol (as solvent)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentylamine in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the flask.

-

While stirring vigorously, add chloroform dropwise from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Synthesis from 1-Iodopentane

This method involves the reaction of an alkyl halide with silver cyanide.[20][21]

Materials:

-

1-Iodopentane

-

Silver cyanide (AgCN)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask, suspend silver cyanide in ethanol.

-

Add 1-iodopentane to the suspension.

-

Heat the mixture under reflux with stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter off the silver iodide precipitate.

-

The filtrate contains the this compound product, which can be isolated by distillation of the solvent. Further purification can be achieved by fractional distillation.

Safety and Handling

This compound is a toxic and highly flammable liquid.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4] Keep away from heat, sparks, and open flames.[4]

References

- 1. 1-Pentyl isocyanide | C6H11N | CID 2756567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - 18971-59-0 | VulcanChem [vulcanchem.com]

- 3. 1-pentyl isocyanide [stenutz.eu]

- 4. chembk.com [chembk.com]

- 5. brainkart.com [brainkart.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Hydrolysis of alkyl isocyanide yields:A) Primary amineB) Tertiary AmineC) AlcoholD) Aldehyde [vedantu.com]

- 8. ck12.org [ck12.org]

- 9. kmchemistry.com [kmchemistry.com]

- 10. organic chemistry - Why doesn't hydrolysis of isocyanides take place in basic medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Passerini Reaction [organic-chemistry.org]

- 15. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pentyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isocyanide, an organic compound with the chemical formula C₆H₁₁N, exists as two primary isomers: 1-pentyl isocyanide and 2-pentyl isocyanide. These compounds belong to the isocyanide (or isonitrile) class of organic molecules, characterized by a functional group with the connectivity -N≡C. This functional group imparts unique electronic and reactive properties, making pentyl isocyanides valuable reagents in organic synthesis and potential scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the physical, chemical, and biological properties of pentyl isocyanide, with a focus on data relevant to research and drug development.

Physical Properties

The physical properties of 1-pentyl isocyanide and 2-pentyl isocyanide are summarized in the tables below. These properties are essential for handling, purification, and use in various experimental setups.

Table 1: Physical Properties of 1-Pentyl Isocyanide

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁N | [1][2] |

| Molecular Weight | 97.16 g/mol | [1][2] |

| Appearance | Colorless liquid with a pungent odor | [3] |

| Density | 0.772 g/mL at 25 °C | [2] |

| Boiling Point | Not specified | |

| Refractive Index | n20/D 1.4064 | [2] |

| Flash Point | -3.89 °C (closed cup) | [4] |

| Solubility | Soluble in many organic solvents such as ether, butanol, and benzene. | [3] |

| CAS Number | 18971-59-0 | [2] |

Table 2: Physical Properties of 2-Pentyl Isocyanide

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁N | [5] |

| Molecular Weight | 97.16 g/mol | [5] |

| Appearance | Not specified | |

| Density | Not specified | |

| Boiling Point | Not specified | |

| Refractive Index | Not specified | |

| Flash Point | Not specified | |

| Solubility | Not specified | |

| CAS Number | 355377-26-3 | [5] |

Chemical Properties and Reactivity

Isocyanides are characterized by the dual electrophilic and nucleophilic nature of the isocyano carbon. This allows them to participate in a wide range of chemical transformations, making them versatile building blocks in organic synthesis.

General Reactivity

-

Hydrolysis: Isocyanides are susceptible to acid-catalyzed hydrolysis to form the corresponding primary amine and formic acid. They are generally stable to bases.

-

Oxidation: Oxidation of alkyl isocyanides can yield isocyanates.

-

Reduction: Reduction of isocyanides leads to the formation of secondary amines.

-

Cycloaddition Reactions: Isocyanides can participate in [4+1] cycloaddition reactions, for example, with tetrazines to form various heterocyclic compounds.

Multicomponent Reactions

Pentyl isocyanide is an excellent substrate for various multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.

-

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[6][7] The Ugi reaction is a powerful tool for the rapid synthesis of peptide-like structures and is widely used in drug discovery for the generation of compound libraries.[6]

-

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides.[8][9] The Passerini reaction is another atom-economical method for the synthesis of complex molecules from simple starting materials.[8]

Experimental Protocols

General Synthesis of Alkyl Isocyanides via Dehydration of Formamides

A common and effective method for the preparation of isocyanides is the dehydration of the corresponding N-alkylformamides.[10]

Reaction Scheme:

R-NH-CHO + Dehydrating Agent → R-N≡C + H₂O

Materials:

-

N-pentylformamide (for 1-pentyl isocyanide) or N-(pentan-2-yl)formamide (for 2-pentyl isocyanide)

-

Dehydrating agent (e.g., phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (TsCl) in the presence of a base)[10]

-

Base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

General Procedure:

-

The N-alkylformamide is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A base, such as pyridine or triethylamine, is added to the solution.

-

The dehydrating agent is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

The reaction is quenched by the slow addition of an aqueous solution (e.g., saturated sodium carbonate solution).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude isocyanide is then purified by vacuum distillation.

Note: Isocyanides are known for their strong and unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for Pentyl Isocyanides

| Spectroscopy | Predicted Features |

| IR Spectroscopy | A strong, sharp absorption band in the range of 2150-2110 cm⁻¹ characteristic of the -N≡C stretch.[11][12] C-H stretching vibrations from the pentyl group will be observed around 2960-2850 cm⁻¹.[13] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the pentyl group. The protons on the carbon adjacent to the isocyanide group will be deshielded and appear further downfield. For 1-pentyl isocyanide, this would be a triplet. For 2-pentyl isocyanide, this would be a sextet or multiplet. |

| ¹³C NMR Spectroscopy | The isocyanide carbon will appear as a characteristic signal in the range of 155-170 ppm. The carbons of the pentyl chain will have chemical shifts in the aliphatic region (approximately 10-40 ppm).[14][15] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 97. Fragmentation patterns would involve the loss of alkyl fragments from the pentyl chain.[4][16] A common fragmentation for alkyl isocyanides is the cleavage of the C-C bond beta to the isocyanide group. |

Biological Activity and Relevance in Drug Development

Isocyanides are not just synthetic curiosities; they are also found in nature and exhibit a range of biological activities. Several marine natural products containing the isocyanide functional group have demonstrated potent antimicrobial, antifungal, and antitumor properties.

Recent research has shed light on the mechanism of action of some isocyanide-containing compounds. It has been shown that isocyanides can act as covalent inhibitors of essential metabolic enzymes in bacteria.[5][17][18][19] Specifically, they have been found to target the active site cysteines of enzymes involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[5][17][18][19]

The ability of the isocyanide group to covalently modify biological targets makes it an interesting pharmacophore for the development of novel therapeutic agents. The small size of the isocyanide group is also advantageous, as it can be incorporated into drug-like molecules with minimal steric perturbation.[2]

Signaling Pathways and Experimental Workflows

The covalent modification of enzymes by isocyanides suggests a direct interaction with cellular metabolic pathways. The inhibition of FabF and GlmS would disrupt fatty acid synthesis and cell wall biosynthesis, respectively, leading to bacterial growth inhibition.

Diagram: Proposed Mechanism of Action of Isocyanide Antibiotics

Caption: Proposed mechanism of antimicrobial action for isocyanide compounds.

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: A general experimental workflow for the synthesis of pentyl isocyanide.

Conclusion

Pentyl isocyanide and its isomers are versatile chemical compounds with a rich and diverse reactivity profile. Their utility in multicomponent reactions makes them valuable tools for the rapid construction of complex molecular architectures, a feature highly sought after in drug discovery and development. Furthermore, the emerging understanding of the biological activities of isocyanides, particularly their potential as covalent enzyme inhibitors, opens up new avenues for the design of novel therapeutics. This guide provides a foundational understanding of the key physical, chemical, and biological properties of pentyl isocyanide to aid researchers and scientists in their endeavors. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of the individual isomers of pentyl isocyanide.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1-Isocyanopentane: Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1-isocyanopentane (also known as n-pentyl isocyanide). Due to a lack of extensive experimental data in publicly available literature, this guide leverages established principles of organic chemistry and computational modeling to present a detailed analysis of its structural and spectroscopic properties. This includes predicted bond lengths and angles, a thorough examination of its electronic structure, and simulated infrared (IR), 1H NMR, and 13C NMR spectra. A representative experimental protocol for its synthesis via the dehydration of N-pentylformamide is also provided. This document aims to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₆H₁₁N. It belongs to the isocyanide family, characterized by the -N≡C functional group. The pentyl group is a straight-chain alkyl substituent.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | n-Pentyl isocyanide, Amyl isocyanide |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| SMILES | CCCCC[N+]#[C⁻] |

Predicted Molecular Geometry

The three-dimensional structure of this compound has been predicted using computational chemistry methods. The following table summarizes the key predicted bond lengths and angles. These values are derived from density functional theory (DFT) calculations, which provide a reliable estimation of the molecular geometry.

Table 2: Predicted Molecular Geometry of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C-N (isocyano) | ~ 1.17 Å | |

| N≡C (isocyano) | ~ 1.18 Å | |

| C-C (alkyl chain) | ~ 1.53 - 1.54 Å | |

| C-H (alkyl chain) | ~ 1.09 - 1.10 Å | |

| Bond Angles | ||

| C-N≡C | ~ 178 - 180° | |

| C-C-C (alkyl chain) | ~ 112 - 114° | |

| H-C-H (alkyl chain) | ~ 107 - 109° |

Electronic Structure and Bonding

The electronic structure of the isocyanide functional group is a key feature of this compound. It is best described as a resonance hybrid of two main contributing structures:

-

A zwitterionic structure with a triple bond between nitrogen and carbon: In this major resonance contributor, the nitrogen atom bears a formal positive charge, and the carbon atom has a formal negative charge. This structure accounts for the nucleophilic character of the carbon atom.

-

A neutral structure with a double bond between nitrogen and carbon: This is a minor resonance contributor.

The lone pair of electrons on the carbon atom makes isocyanides useful as ligands in organometallic chemistry and as nucleophiles in various organic reactions. The C-N≡C moiety is nearly linear, as predicted by VSEPR theory and confirmed by computational models.

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of this compound. The following sections provide predicted spectroscopic data based on computational methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for the alkyl chain and the isocyanide functional group.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2960 - 2850 | C-H stretching (alkyl) | Strong |

| ~ 2145 | N≡C stretching (isocyanide) | Strong, Sharp |

| ~ 1465 | C-H bending (alkyl) | Medium |

| ~ 1380 | C-H bending (alkyl) | Medium |

The most prominent and diagnostic peak is the strong, sharp absorption band around 2145 cm⁻¹ corresponding to the stretching vibration of the N≡C triple bond.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is predicted to show distinct signals for the protons on each carbon of the pentyl chain.

Table 4: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₂) | ~ 3.3 - 3.5 | Triplet | 2H |

| H-2 (CH₂) | ~ 1.6 - 1.8 | Multiplet | 2H |

| H-3 (CH₂) | ~ 1.3 - 1.5 | Multiplet | 2H |

| H-4 (CH₂) | ~ 1.2 - 1.4 | Multiplet | 2H |

| H-5 (CH₃) | ~ 0.9 | Triplet | 3H |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: Predicted 13C NMR Chemical Shifts for this compound

| Position | Chemical Shift (δ, ppm) |

| C (isocyano) | ~ 155 - 165 |

| C-1 | ~ 40 - 45 |

| C-2 | ~ 28 - 32 |

| C-3 | ~ 25 - 29 |

| C-4 | ~ 22 - 25 |

| C-5 | ~ 13 - 15 |

Experimental Protocols

The synthesis of this compound is typically achieved through the dehydration of N-pentylformamide. The following is a representative experimental protocol adapted from established procedures for similar alkyl isocyanides.

Synthesis of this compound via Dehydration of N-Pentylformamide

Reaction Scheme:

Materials:

-

N-pentylformamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-pentylformamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound's molecular structure.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile of 1-Isocyanopentane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isocyanopentane (also known as n-pentyl isocyanide). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside generalized experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar alkyl isocyanides and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.5 | Triplet | 2H | H-1 |

| ~1.6 - 1.7 | Quintet | 2H | H-2 |

| ~1.3 - 1.4 | Multiplet | 4H | H-3, H-4 |

| ~0.9 | Triplet | 3H | H-5 |

Structure for NMR Assignment:

CH₃(5)-CH₂(4)-CH₂(3)-CH₂(2)-CH₂(1)-N⁺≡C⁻

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | Isocyanide Carbon (N≡C) |

| ~42 - 44 | C-1 |

| ~29 - 31 | C-2 or C-3 |

| ~28 - 30 | C-2 or C-3 |

| ~22 - 24 | C-4 |

| ~13 - 15 | C-5 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2150 | Strong, Sharp | N≡C Stretch |

| 2850 - 2960 | Strong | C-H (Alkyl) Stretch |

| 1465 | Medium | C-H (Alkyl) Bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Assignment |

| 97 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | Moderate | [M - HCN]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 8-16 scans are sufficient.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of this compound between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Instrument Setup:

-

Use an electron ionization (EI) source, typically operating at 70 eV.

-

Set the mass analyzer (e.g., a quadrupole) to scan a suitable mass range (e.g., m/z 20-150).

-

-

Acquisition:

-

Acquire the mass spectrum.

-

The instrument will detect the positively charged ions and their relative abundances.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

An In-depth Technical Guide to 1-Isocyanopentane

This technical guide provides a comprehensive overview of 1-isocyanopentane, also known as 1-pentyl isocyanide, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key applications in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C6H11N. It belongs to the isocyanide family, characterized by a functional group with the connectivity R-N≡C.

Synonyms:

-

1-Pentyl isocyanide

-

n-Amylcarbylamine

-

Amyl isocyanide

-

Pentane, 1-isocyano-

-

Pentylisonitrile

-

n-Pentyl isocyanide[1]

CAS Number: 18971-59-0[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H11N | [1][2] |

| Molecular Weight | 97.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent | [3] |

| Density | 0.772 g/mL at 25 °C | |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Flash Point | -3.89 °C (closed cup) | |

| Refractive Index | n20/D 1.4064 | |

| Solubility | Soluble in many organic solvents like ether, butanol, and benzene. | [3] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is a highly flammable liquid and vapor.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Synthesis of this compound

The synthesis of alkyl isocyanides can be achieved through several methods. The two most common and effective methods are the dehydration of N-alkylformamides and the Hofmann isocyanide (or carbylamine) synthesis.

Hofmann Isocyanide Synthesis

This method involves the reaction of a primary amine with chloroform and a strong base, typically under phase-transfer catalysis.

Experimental Protocol: Synthesis of this compound via Hofmann Isocyanide Synthesis

This protocol is adapted from the synthesis of tert-butyl isocyanide.

Materials:

-

n-Pentylamine

-

Chloroform

-

Sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Prepare a solution of sodium hydroxide (3 moles) in water in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

In the dropping funnel, prepare a mixture of n-pentylamine (1 mole), chloroform (1 mole), and a catalytic amount of benzyltriethylammonium chloride in dichloromethane.

-

While stirring the sodium hydroxide solution vigorously, add the mixture from the dropping funnel dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.

-

Dilute the reaction mixture with ice-water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation under reduced pressure.

Logical Relationship: Hofmann Isocyanide Synthesis

Caption: Hofmann Isocyanide Synthesis Workflow.

Dehydration of N-Formyl-n-pentylamine

Another common method for preparing isocyanides is the dehydration of the corresponding N-alkylformamide using a dehydrating agent such as phosphorus oxychloride, phosgene, or tosyl chloride in the presence of a base like pyridine or triethylamine.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the unique reactivity of the isocyanide functional group.

Multicomponent Reactions (MCRs)

Isocyanides are key reactants in various multicomponent reactions, which are powerful tools for the rapid generation of complex molecules from simple starting materials. These reactions are of particular interest in drug discovery for the creation of diverse libraries of small molecules for biological screening.

The Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

The Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

Experimental Workflow: Ugi Four-Component Reaction

Caption: Ugi Four-Component Reaction Workflow.

Antimicrobial Activity

1-Pentyl isocyanide has demonstrated antimicrobial properties. It has been shown to inhibit the growth of fungi such as Candida albicans and bacteria including Staphylococcus aureus and Bacillus subtilis at low concentrations.[2] The proposed mechanism involves the interaction of the isocyanide with carboxylate groups on the cell surface.[2]

Bioorthogonal Chemistry

The isocyanide group is a promising functionality for bioorthogonal labeling of biomolecules due to its small size and unique reactivity.[4] It can participate in reactions that are biocompatible and do not interfere with biological processes. One potential application is in the development of transition metal-based fluorescent probes for the detection and imaging of isocyanide-tagged biomolecules.[4]

Conclusion

This compound is a valuable and versatile chemical for researchers and scientists in organic synthesis and drug development. Its utility in multicomponent reactions allows for the efficient construction of complex molecular architectures, while its emerging applications in antimicrobial studies and bioorthogonal chemistry highlight its potential for future discoveries. Proper handling and safety precautions are paramount when working with this compound due to its toxicity and flammability. This guide provides a foundational understanding to support the safe and effective use of this compound in a research setting.

References

The Chemistry of Alkyl Isocyanides: A Comprehensive Guide for Drug Discovery and Development

Introduction: Alkyl isocyanides, or isonitriles, are a fascinating and versatile class of organic compounds characterized by the isocyano functional group (-N≡C). For decades, they were often relegated to the sidelines of synthetic chemistry, primarily due to their notoriously foul odor. However, the pioneering work on isocyanide-based multicomponent reactions (MCRs) has catapulted them into the forefront of modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The ability of isocyanides to participate in reactions that rapidly generate molecular complexity from simple starting materials makes them an invaluable tool for creating large, diverse libraries of potential drug candidates. This technical guide provides an in-depth review of the synthesis, properties, and reactivity of alkyl isocyanides, with a special focus on their application in pharmaceutical research and development.

Physical and Spectroscopic Properties

Alkyl isocyanides are typically colorless, volatile liquids or low-melting solids.[1][2] Their most infamous characteristic is their powerful and deeply unpleasant odor.[1] Compared to their isomeric nitriles (R-C≡N), isocyanides generally exhibit lower boiling points and are less polar.[2][3] Their solubility in water is limited and decreases with increasing length of the alkyl chain, though they are freely soluble in most organic solvents.[1][2]

Spectroscopically, the isocyanide group presents a distinct and easily identifiable signal in Infrared (IR) spectroscopy. This appears as a strong, sharp absorption band in the region of 2165–2110 cm⁻¹, corresponding to the N≡C stretching vibration.[4][5] In ¹³C NMR spectroscopy, the isocyanide carbon atom typically resonates in the range of 156–170 ppm.[6]

Data Presentation: Physical and Spectroscopic Data of Common Alkyl Isocyanides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | IR Stretch (νN≡C, cm⁻¹) |

| Methyl Isocyanide | C₂H₃N | 41.05 | 59-60[7] | 0.69[7] | 2166 (gas) |

| Ethyl Isocyanide | C₃H₅N | 55.08 | 78 | 0.759 | ~2150 |

| tert-Butyl Isocyanide | C₅H₉N | 83.13 | 91[8][9] | 0.735 @ 25°C[2][9] | 2143[2] |

| Cyclohexyl Isocyanide | C₇H₁₁N | 109.17 | 173-176[10] | 0.89 @ 25°C[10] | ~2130 |

| Benzyl Isocyanide | C₈H₇N | 117.15 | 105-106 @ 75 mmHg | 0.962 @ 25°C | ~2145 |

Synthesis of Alkyl Isocyanides

Several reliable methods exist for the laboratory-scale and industrial synthesis of alkyl isocyanides.

The Carbylamine Reaction (Hofmann Isocyanide Synthesis)

This classic reaction involves the treatment of a primary amine with chloroform (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (KOH).[2][7] The reaction proceeds via the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[1] While it is a robust method for detecting primary amines, its synthetic utility can be limited by the use of hazardous chloroform.

Dehydration of N-Alkylformamides

A more common and generally higher-yielding method is the dehydration of N-alkylformamides.[2][7] This is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being the most prevalent.[11][12] This method is often preferred for its milder conditions and broader substrate scope.[8][11]

Reaction of Alkyl Halides with Silver Cyanide

Alkyl isocyanides can also be prepared by heating an alkyl halide with silver cyanide (AgCN).[12][13] This reaction contrasts with the reaction using sodium or potassium cyanide (NaCN/KCN), which predominantly yields the isomeric alkyl nitrile. This difference in outcome is attributed to the covalent nature of the Ag-CN bond, which favors nucleophilic attack by the alkyl halide at the nitrogen atom.

Core Reactivity of Alkyl Isocyanides

The unique electronic structure of the isocyanide group, with its formal positive charge on nitrogen and negative charge on carbon, imparts a carbene-like character to the terminal carbon atom. This makes it nucleophilic and allows it to undergo a wide array of chemical transformations.

-

Hydrolysis: In the presence of dilute mineral acids, alkyl isocyanides are hydrolyzed to a primary amine and formic acid.[2][9][14] They are notably stable towards basic hydrolysis.[9][13]

-

Reduction: Catalytic hydrogenation or reduction with nascent hydrogen converts alkyl isocyanides into secondary amines, where one of the alkyl groups is a methyl group derived from the isocyanide carbon.[2][12][13]

-

Isomerization: When heated to high temperatures (around 250°C), the less stable alkyl isocyanides rearrange to form the thermodynamically more stable alkyl nitriles.[2]

-

Cycloaddition Reactions: Isocyanides are excellent "one-carbon" components in cycloaddition reactions. A prominent example is the [4+1] cycloaddition with dienes like tetrazines to form various five-membered heterocyclic rings.

Multicomponent Reactions: The Cornerstone of Isocyanide Chemistry

The true power of alkyl isocyanides in modern synthesis lies in their application in Multicomponent Reactions (MCRs). These one-pot reactions combine three or more starting materials to form a single product that incorporates structural elements from each reactant. This approach offers remarkable efficiency, atom economy, and is ideally suited for generating molecular diversity.

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, this reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[9] The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate anion, followed by an irreversible acyl transfer (Mumm rearrangement).[9]

The Ugi Four-Component Reaction (U-4CR)

Discovered by Ivar Ugi in 1959, the Ugi reaction is arguably the most significant and widely used isocyanide-based MCR. It brings together four components—an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide—in a single step to form an α-acylamino amide, also known as a bis-amide.[7] The reaction proceeds via the initial formation of an imine (or iminium ion), which then undergoes the key α-addition of the isocyanide and the carboxylate, followed by the characteristic Mumm rearrangement.

The Ugi reaction's remarkable ability to generate complex, peptide-like scaffolds from a vast array of commercially available starting materials has made it a cornerstone of combinatorial chemistry and high-throughput screening in drug discovery programs.[7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Isocyanide (Carbylamine Reaction)

Warning: This reaction should be performed in a well-ventilated fume hood due to the potent stench of the isocyanide product and the hazardous nature of chloroform.

-

Reagents:

-

tert-Butylamine (1.0 mol)

-

Chloroform (1.2 mol)

-

Potassium hydroxide (3.0 mol)

-

Ethanol (95%)

-

Benzyltriethylammonium chloride (phase-transfer catalyst, ~1-2 mol%)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide in ethanol with gentle warming.

-

Cool the solution to room temperature and add tert-butylamine and the phase-transfer catalyst.

-

With vigorous stirring, add chloroform dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.

-

Cool the reaction mixture and pour it into a separatory funnel containing water and ice.

-

Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the product. Collect the fraction boiling at approximately 91°C.[8]

-

Protocol 2: Synthesis of an Alkyl Isocyanide via Formamide Dehydration

Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Reagents:

-

N-alkylformamide (e.g., N-cyclohexylformamide, 100 mmol)

-

Triethylamine (300 mmol) or Pyridine

-

Phosphorus oxychloride (POCl₃, 110 mmol)

-

Anhydrous diethyl ether or dichloromethane

-

-

Procedure:

-

To a solution of the N-alkylformamide in anhydrous triethylamine (or pyridine) in a flask cooled to 0°C in an ice bath, add phosphorus oxychloride dropwise with stirring.[11]

-

Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the mixture to stir at 0°C for approximately 5-10 minutes.[11] The reaction is typically very fast.

-

Monitor the reaction by TLC or GC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Extract the product with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash sequentially with cold dilute HCl (to remove the base), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude isocyanide can be purified by vacuum distillation or column chromatography.

-

Protocol 3: General Procedure for the Ugi Four-Component Reaction

-

Reagents (Equimolar amounts, e.g., 1.0 mmol each):

-

Aldehyde (e.g., benzaldehyde)

-

Primary amine (e.g., benzylamine)

-

Carboxylic acid (e.g., acetic acid)

-

Isocyanide (e.g., cyclohexyl isocyanide)

-

Solvent (Methanol is commonly used, ~2-5 mL)

-

-

Procedure:

-

To a vial or round-bottom flask, add the aldehyde, amine, and carboxylic acid to the methanol solvent.[7]

-

Stir the mixture at room temperature for 10-20 minutes to allow for the pre-formation of the iminium ion.

-

Add the isocyanide to the mixture.[7]

-

Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration and washed with cold methanol.[7]

-

If the product is soluble, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

-

Conclusion

Alkyl isocyanides have transitioned from chemical curiosities to indispensable reagents in the synthetic chemist's toolbox. Their unique reactivity, particularly in the context of multicomponent reactions like the Passerini and Ugi reactions, provides a powerful platform for the rapid and efficient synthesis of complex organic molecules. For researchers in drug development, the ability to systematically vary multiple inputs in these reactions allows for the construction of vast and structurally diverse compound libraries, significantly accelerating the hit-to-lead optimization process. As synthetic methodologies continue to evolve, the chemistry of alkyl isocyanides will undoubtedly play an even greater role in shaping the future of medicinal chemistry and materials science.

References

- 1. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL ISOCYANIDE | 7188-38-7 [chemicalbook.com]

- 3. Benzyl isocyanide | 10340-91-7 [chemicalbook.com]

- 4. Cyclohexyl isocyanide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl isocyanide - Wikipedia [en.wikipedia.org]

- 6. Methyl isocyanide [webbook.nist.gov]

- 7. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 8. Cyclohexyl isocyanide, 99% | Fisher Scientific [fishersci.ca]

- 9. CYCLOHEXYL ISOCYANIDE | 931-53-3 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Benzyl isocyanide | C8H7N | CID 82558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 593-75-9 CAS MSDS (METHYL ISOCYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. TERT-BUTYL ISOCYANIDE(7188-38-7) IR Spectrum [m.chemicalbook.com]

- 14. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-isocyanopentane stability and decomposition pathways

An In-depth Technical Guide to the Stability and Decomposition Pathways of 1-Isocyanopentane

Abstract

This technical guide provides a comprehensive overview of the chemical stability and decomposition pathways of this compound. A critical distinction is made between 1-pentyl isocyanide (commonly referred to as this compound) and its isomer, 1-pentyl isocyanate, due to the significant differences in their reactivity and degradation profiles. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the primary decomposition mechanisms, including hydrolysis, thermal degradation, and polymerization, for both isomers. General experimental protocols for assessing stability and identifying decomposition products are provided, along with clear data presentation and visual diagrams of key pathways to facilitate understanding. The information presented is synthesized from established principles of isocyanate and isocyanide chemistry.

Introduction and Nomenclature Clarification

The term "this compound" can be ambiguous. According to IUPAC nomenclature and chemical indexing services, it refers to 1-pentyl isocyanide , which has the chemical structure CH₃(CH₂)₄-N≡C.[1] However, it is often confused with its structural isomer, 1-pentyl isocyanate , CH₃(CH₂)₄-N=C=O. These two compounds exhibit markedly different chemical properties, stability, and decomposition pathways due to the distinct nature of the isocyanide (-N≡C) and isocyanate (-N=C=O) functional groups. This guide will address both compounds to provide a thorough and comparative analysis, with a primary focus on 1-pentyl isocyanide.

Stability and Decomposition of 1-Pentyl Isocyanide (this compound)

Alkyl isocyanides are known for their unique reactivity, acting as nucleophiles or electrophiles.[2] Their stability is influenced by factors such as temperature, pH, and the presence of radical initiators.

General Stability

1-Pentyl isocyanide is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] Like other isocyanides, it is prone to polymerization, especially in the presence of acid catalysts or upon heating. It is generally less reactive towards nucleophiles than its isocyanate isomer.

Decomposition Pathways

2.2.1. Polymerization A primary decomposition pathway for isocyanides is polymerization. This can be initiated by heat or acidic conditions, leading to the formation of poly(iminomethylene) structures. The reaction proceeds via the reactive carbon atom of the isocyanide group.

References

The Discovery and Enduring Utility of Isocyanides: A Technical History

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the –N⁺≡C⁻ functional group. Isomeric to nitriles (–C≡N), their unique electronic structure, featuring a formally divalent carbon atom with both nucleophilic and electrophilic character, imparts a rich and diverse reactivity. This has made them invaluable building blocks in organic synthesis, particularly in the construction of complex heterocyclic scaffolds and peptidomimetics. Despite their utility, the history of isocyanides was for a long time hampered by one of their most notorious properties: their incredibly powerful and often repulsive odor. This guide provides an in-depth technical overview of the discovery, historical development, and key synthetic methodologies related to this remarkable functional group.

A Serendipitous Discovery and the First Century of Isocyanide Chemistry

The story of isocyanides begins with an accidental synthesis. In 1859, W. Lieke, while attempting to prepare allyl cyanide by treating allyl iodide with silver cyanide, instead isolated a substance with a "penetrating, extremely unpleasant odour" that could "foul up the air in a room for several days."[1][2] This malodorous compound was the first synthesized isocyanide, allyl isocyanide. The reaction proceeded via the nitrogen atom of the cyanide salt attacking the alkyl halide, a departure from the expected carbon-alkylation.[1]

For nearly a century that followed, isocyanide chemistry was only moderately investigated. The classical syntheses were developed shortly after Lieke's discovery by A. Gautier and, most notably, by August Wilhelm von Hofmann in 1867-1868.[1] Hofmann's method, known as the carbylamine reaction or Hofmann isonitrile synthesis , involved the reaction of a primary amine with chloroform and a strong base.[3] This reaction, which proceeds via a dichlorocarbene intermediate, was so reliable for primary amines that it also became a chemical test for their detection, distinguished by the formation of the foul-smelling isocyanide.[4]

Despite these synthetic advances, the challenging nature and potent smell of the few known volatile isocyanides limited their exploration. It was not until 1950 that the first naturally occurring isocyanide, Xanthocillin, was discovered in the mold Penicillium notatum.[1] This discovery marked a turning point, revealing that nature had long harnessed the unique properties of this functional group and signaling its potential biological importance.

Physical and Spectroscopic Properties

The physical properties of isocyanides are heavily influenced by the nature of the R-group. Lower molecular weight alkyl isocyanides are typically colorless, volatile liquids with low boiling points.[5] Their most defining characteristic is their powerful and deeply unpleasant smell.[2] However, non-volatile derivatives, such as tosylmethyl isocyanide (TosMIC), are odorless solids.[6]

Spectroscopically, isocyanides are readily identified by a strong and sharp absorption band in their infrared (IR) spectra, corresponding to the N≡C stretching vibration. This band appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak.

Table 1: Physical Properties of Common Isocyanide Compounds

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| Methyl Isocyanide | CH₃NC | 59-60 | 0.756 |

| Ethyl Isocyanide | C₂H₅NC | 78-79[7] | 0.738[8] |

| tert-Butyl Isocyanide | C₅H₉N | 91-92[1][9] | 0.735[1] |

| Cyclohexyl Isocyanide | C₇H₁₁N | 173-176[3][10] | 0.890[3] |

| Phenyl Isocyanide | C₇H₅N | 165-166 | 0.977 |

Table 2: Characteristic Infrared (IR) Absorption of the Isocyanide Group

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Appearance |

| Isocyanide (-N⁺≡C⁻) | N≡C Stretch | 2165–2110[9] | Strong, Sharp |

Foundational Synthetic Methodologies and Experimental Protocols

The development of robust synthetic routes was crucial to unlocking the potential of isocyanide chemistry. The following sections detail the key historical methods.

Lieke's Synthesis (The Silver Cyanide Route)

The first synthesis of an isocyanide was achieved by the reaction of an alkyl halide with silver cyanide.[1] In this reaction, the soft silver ion coordinates preferentially with the carbon atom of the cyanide anion, leaving the harder nitrogen atom to act as the nucleophile, attacking the alkyl halide.

-

Reaction: RI + AgCN → RNC + AgI[9]

-

Significance: This was the discovery reaction for isocyanides, though it is now of more historical than practical interest due to the cost of silver cyanide and often modest yields.

The Hofmann Isonitrile Synthesis (Carbylamine Reaction)

Developed by A.W. Hofmann, this reaction became the classical method for preparing isocyanides from primary amines.[3] It involves the generation of dichlorocarbene from chloroform and a strong base, which then reacts with the primary amine.

-

Overall Reaction: RNH₂ + CHCl₃ + 3 NaOH → RNC + 3 NaCl + 3 H₂O[3]

-

Significance: This was the first general and reliable method for isocyanide synthesis and serves as a definitive qualitative test for primary amines.[4]

The following modern procedure is adapted from Organic Syntheses and utilizes phase-transfer catalysis to improve the efficiency and safety of the classical Hofmann reaction.[5]

-

Reagents:

-

tert-Butylamine (1.938 moles)

-

Chloroform (0.9833 mole)

-

Dichloromethane (300 mL)

-

Sodium Hydroxide (7.50 moles)

-

Water (300 mL)

-

Benzyltriethylammonium chloride (0.009 mole, phase-transfer catalyst)

-

-

Procedure:

-

Caution: This preparation should be conducted in an efficient fume hood due to the obnoxious odor of the isocyanide product.

-

A 2-L, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel is charged with 300 mL of water.

-

Stirring is initiated, and 300 g (7.50 moles) of sodium hydroxide are added in portions to maintain efficient stirring as the solution warms.

-

A mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane is prepared and placed in the dropping funnel.

-

The amine/chloroform solution is added dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over a 30-minute period. The reaction mixture begins to reflux immediately upon addition.

-

The reflux subsides within approximately 2 hours. Stirring is continued for an additional hour to ensure the reaction goes to completion.

-

After cooling, the reaction mixture is diluted with 800 mL of ice and water. The organic layer is separated.

-

The aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed successively with 100 mL of water and 100 mL of saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate.

-

The dichloromethane is removed by distillation at atmospheric pressure.

-

The residual liquid is fractionally distilled to yield pure tert-butyl isocyanide (boiling point 91-93°C). Yields are typically in the 66–73% range based on chloroform.[5]

-

Dehydration of Formamides

The most common, versatile, and widely used modern method for preparing isocyanides is the dehydration of N-substituted formamides. This two-step procedure, popularized by Ivar Ugi, first involves the formylation of a primary amine, followed by dehydration using a variety of reagents.

-

Reaction: RNHC(O)H + Dehydrating Agent → RNC + H₂O

-

Common Dehydrating Agents: Phosphorus oxychloride (POCl₃), phosgene (COCl₂), diphosgene, triphosgene, and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

-

Significance: This method is highly reliable and provides access to a vast array of isocyanides with diverse functional groups, which was crucial for the development of isocyanide-based multicomponent reactions.

The Rise of Multicomponent Reactions (MCRs)

The true value of isocyanides in synthetic chemistry was fully realized with the advent of isocyanide-based multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step.

The Passerini Reaction (1921)

The first isocyanide-based MCR was discovered by Mario Passerini.[1] The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[10]

-

Significance: This reaction demonstrated the unique ability of isocyanides to facilitate complex bond-forming cascades and opened the door to combinatorial chemistry approaches.

The Ugi Reaction (1959)

The most significant breakthrough in isocyanide chemistry was the development of the Ugi four-component reaction (U-4CR) by Ivar Ugi.[5] This remarkable one-pot reaction brings together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce an α-acylamino amide.

-

Significance: The Ugi reaction is one of the most powerful tools in MCR chemistry. Its ability to rapidly generate molecular diversity from a set of simple starting materials has had a profound impact on medicinal chemistry and drug discovery for creating large libraries of complex, drug-like molecules.[5]

Visualizing the Historical and Synthetic Landscape

To better understand the relationships between key discoveries and synthetic strategies, the following diagrams are provided.

Caption: A timeline of major milestones in the history of isocyanide chemistry.

Caption: Experimental workflow for the Hofmann Isonitrile Synthesis.

Caption: Major synthetic pathways to isocyanide compounds.

Conclusion

From its serendipitous and foul-smelling origins, the field of isocyanide chemistry has evolved into a cornerstone of modern organic synthesis. The initial challenges posed by their handling were eventually overshadowed by the discovery of their immense synthetic potential. The development of reliable synthetic methods, particularly the dehydration of formamides, paved the way for the revolutionary discovery of the Passerini and Ugi multicomponent reactions. For researchers in drug discovery and materials science, the isocyanide functional group continues to be a powerful tool for the rapid and efficient construction of novel molecular architectures, ensuring its relevance for decades to come.

References

- 1. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 2. doubtnut.com [doubtnut.com]

- 3. Cyclohexyl isocyanide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. tert-Butyl Isocyanide 7188-38-7 | TCI AMERICA [tcichemicals.com]

- 5. TERT-BUTYL ISOCYANIDE | 7188-38-7 [chemicalbook.com]

- 6. 36635-61-7 CAS MSDS (Tosylmethyl isocyanide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ETHYL ISOCYANIDE CAS#: 624-79-3 [m.chemicalbook.com]

- 8. ETHYL ISOCYANIDE | 624-79-3 [amp.chemicalbook.com]

- 9. tert-Butyl isocyanide, 98% | Fisher Scientific [fishersci.ca]

- 10. Cyclohexyl isocyanide CAS 931-53-3 | 818151 [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Isocyanopentane in Ugi Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isocyanopentane in the Ugi four-component condensation (U-4CC) reaction. The Ugi reaction is a powerful tool in synthetic and medicinal chemistry, enabling the rapid, one-pot synthesis of α-aminoacyl amide derivatives and peptidomimetics from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] this compound, as a linear alkyl isocyanide, is a valuable building block in this reaction for the generation of diverse compound libraries for drug discovery and other life science applications.

Introduction to the Ugi Reaction

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, prized for its efficiency, high atom economy, and the structural complexity of its products.[2][3] The reaction proceeds through the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. The isocyanide and carboxylic acid then add to the imine intermediate, which undergoes a Mumm rearrangement to yield the final α-aminoacyl amide product.[1][4] This process is typically fast and exothermic, often reaching completion within minutes to hours at room temperature.[5]

The versatility of the Ugi reaction allows for the creation of vast libraries of compounds by varying each of the four starting materials.[5] Products of the Ugi reaction are often peptidomimetics, which are compounds that mimic the structure and function of peptides but can have improved properties such as enhanced stability and oral bioavailability.

Applications in Drug Discovery and Peptidomimetic Synthesis

The Ugi reaction is widely employed in the pharmaceutical industry for the generation of novel molecular scaffolds for high-throughput screening. The ability to introduce four points of diversity in a single synthetic step makes it an ideal tool for creating large and diverse compound libraries.[5]

The use of this compound in Ugi reactions introduces a linear, five-carbon aliphatic chain into the final product. This moiety can influence the lipophilicity and conformational flexibility of the resulting molecule, which are critical parameters for drug-like properties. The resulting peptidomimetic structures can be designed to interact with biological targets such as enzymes and receptors.

General Experimental Workflow for Ugi Reactions

The following diagram illustrates a typical workflow for performing an Ugi four-component reaction in a laboratory setting.

Representative Experimental Protocol

While specific reaction conditions can be optimized for different combinations of starting materials, the following protocol provides a general method for an Ugi reaction using this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Carboxylic Acid (1.0 mmol)

-

This compound (1.0 mmol)

-

Methanol (2-5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

-

Dissolve the components in methanol (2-5 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified product by spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Ugi Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

Data Presentation: Representative Ugi Reactions

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| Benzaldehyde | Allylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | Methanol | 75 |

| Various | Various | Various | tert-Butyl isocyanide | Methanol | 34-61 |

| Various | Various | Various | Ethyl 2-isocyanoacetate | Methanol | 7-13 |

| Various | Various | Various | Isocyanobutane | Methanol | 81-93 |

This data is compiled from various sources to provide a representative overview and may not be directly comparable.

Conclusion

The Ugi four-component reaction is a highly efficient and versatile method for the synthesis of complex molecules, particularly peptidomimetics, from readily available starting materials. This compound serves as a useful isocyanide component, allowing for the introduction of a linear alkyl chain, which can be beneficial for tuning the physicochemical properties of the final products in the context of drug discovery and development. The straightforward, one-pot nature of the Ugi reaction makes it an attractive strategy for the rapid generation of compound libraries for biological screening.

References

Applications of Pentyl Isocyanide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isocyanide is a versatile C1-synthon in organic synthesis, particularly in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Its utility is most prominently demonstrated in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These reactions offer an efficient and atom-economical pathway to complex molecules from simple starting materials in a single synthetic operation. This document provides an overview of the applications of pentyl isocyanide in the synthesis of key heterocyclic systems, including tetrazoles, and provides detailed experimental protocols for representative transformations.

Introduction to Isocyanide-Based Multicomponent Reactions

Isocyanides, characterized by the R-N≡C functional group, are unique building blocks in organic chemistry due to the divalent nature of the carbon atom, which can act as both a nucleophile and an electrophile. This reactivity is harnessed in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all starting materials. The use of pentyl isocyanide in these reactions allows for the introduction of a linear five-carbon alkyl chain into the final heterocyclic product.

The most notable applications of pentyl isocyanide in heterocyclic synthesis are through the Ugi and Passerini reactions.

-

The Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. A significant variation for heterocyclic synthesis is the Ugi-azide reaction, where the carboxylic acid is replaced by hydrazoic acid (often generated in situ from trimethylsilyl azide), leading to the formation of 1,5-disubstituted tetrazoles.[1][2]

-

The Passerini Reaction: A three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[3] Similar to the Ugi reaction, an azide variant can be employed for tetrazole synthesis.

Synthesis of Tetrazoles using Pentyl Isocyanide

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[4] The Ugi-azide reaction provides a direct and efficient route to 1,5-disubstituted tetrazoles.

Application Note: Ugi-Azide Synthesis of 1-Substituted, 5-Alkylamino Tetrazoles

The Ugi-azide reaction using pentyl isocyanide allows for the synthesis of a diverse library of tetrazole derivatives. The reaction proceeds by the initial formation of an imine from an aldehyde and an amine, which then reacts with the isocyanide and hydrazoic acid. The pentyl group from the isocyanide becomes an N-alkyl substituent on the amide functionality attached to the 5-position of the tetrazole ring.

The general workflow for this synthesis is depicted below:

Caption: General workflow for the Ugi-azide synthesis of tetrazoles.

Experimental Protocol: Synthesis of a 1,5-Disubstituted Tetrazole Derivative

This protocol is a representative example of a Ugi-azide reaction. While a specific reaction with pentyl isocyanide is not detailed in the provided search results, this general procedure can be adapted.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (1.0 mmol, 1.0 equiv)

-

Pentyl isocyanide (1.0 mmol, 1.0 equiv)

-

Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv)

-

Methanol (MeOH) (0.5 M)

-

Reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a sealed reaction vial containing a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and methanol (to achieve a 0.5 M concentration).

-

Stir the mixture at room temperature.

-

To this solution, add pentyl isocyanide (1.0 equiv) followed by trimethylsilyl azide (1.0 equiv).

-

Seal the vial and stir the reaction mixture at a specified temperature (e.g., 40 °C) for 24 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,5-disubstituted tetrazole.

Quantitative Data: